Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate
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Overview
Description
Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate is a complex organic compound that features a furan ring, a pyrazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylcarbamoyl chloride, which is then reacted with a pyrazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan and pyrazole rings are crucial for its binding affinity and specificity, interacting with the active sites of target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)thiazol-1-yl]-2-methylpropanoate
- Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)imidazol-1-yl]-2-methylpropanoate
Uniqueness
Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,12(19)21-3)18-9-10(7-16-18)17-13(20)15-8-11-5-4-6-22-11/h4-7,9H,8H2,1-3H3,(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWDPIRQZTOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)NC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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